molecular formula C26H30O2 B12589688 4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid CAS No. 877126-49-3

4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid

Cat. No.: B12589688
CAS No.: 877126-49-3
M. Wt: 374.5 g/mol
InChI Key: CTTFDYPIVNOZDD-UHFFFAOYSA-N
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Description

4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid is a chemical compound with the molecular formula C26H30O2 It is known for its complex structure, which includes a butylphenyl group and a hexa-1,3,5-trien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the hexa-1,3,5-trien-1-yl group: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.

    Attachment of the butylphenyl group: This step may involve Friedel-Crafts alkylation reactions.

    Final assembly: The final step involves coupling the two major fragments through a series of esterification and hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and thus modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[6-(4-Methylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid
  • 4-{4-[6-(4-Ethylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid

Uniqueness

4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid is unique due to its specific butylphenyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

877126-49-3

Molecular Formula

C26H30O2

Molecular Weight

374.5 g/mol

IUPAC Name

4-[4-[6-(4-butylphenyl)hexa-1,3,5-trienyl]phenyl]butanoic acid

InChI

InChI=1S/C26H30O2/c1-2-3-9-22-14-16-23(17-15-22)10-6-4-5-7-11-24-18-20-25(21-19-24)12-8-13-26(27)28/h4-7,10-11,14-21H,2-3,8-9,12-13H2,1H3,(H,27,28)

InChI Key

CTTFDYPIVNOZDD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)CCCC(=O)O

Origin of Product

United States

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